N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide
CAS No.: 866808-74-4
Cat. No.: VC4284508
Molecular Formula: C26H23FN2O4S
Molecular Weight: 478.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866808-74-4 |
|---|---|
| Molecular Formula | C26H23FN2O4S |
| Molecular Weight | 478.54 |
| IUPAC Name | N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide |
| Standard InChI | InChI=1S/C26H23FN2O4S/c1-16-5-11-23-21(12-16)26(31)24(34(32,33)20-9-7-19(27)8-10-20)14-29(23)15-25(30)28-22-13-17(2)4-6-18(22)3/h4-14H,15H2,1-3H3,(H,28,30) |
| Standard InChI Key | SHFUASINCIDAKY-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)C)C |
Introduction
N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, which are often associated with its structural complexity and the presence of multiple functional groups.
Synthesis and Preparation
The synthesis of N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide typically involves multi-step reactions that require precise control over reaction conditions such as temperature, pH, and solvent choice. Common methods may include nucleophilic substitutions and condensation reactions. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the progress and confirm the structure of intermediates and final products.
Chemical Reactions and Mechanisms
This compound can participate in various chemical reactions, such as nucleophilic substitutions, which might require polar aprotic solvents to enhance nucleophilicity. The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| N-(2,5-Dimethylphenyl)acetamide | C10H13NO | 163.22 g/mol | General chemical synthesis |
| N-(3,5-dimethylphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]acetamide | Not specified | Approximately 396.50 g/mol | Medicinal chemistry, antibacterial, anti-inflammatory |
| N-(2,5-dimethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | C25H20F2N2O4S | 482.5 g/mol | Medicinal chemistry, potential therapeutic uses |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume